![molecular formula C4H3N3O3S B13171790 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including cyclization reactions and condensation reactions. Common reagents used in these reactions include hydrazine derivatives, thioamides, and carbonyl compounds. Reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in a variety of substituted pyrazolothiazole derivatives .
Applications De Recherche Scientifique
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit topoisomerase II alpha and other molecular targets involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and signal transduction pathways, particularly those related to cancer and other diseases.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase II alpha, an enzyme involved in DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system and have been studied for their anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also feature a fused ring system and have shown potential as CDK2 inhibitors in cancer treatment.
Uniqueness
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for a wide range of chemical modifications and applications. Its ability to inhibit topoisomerase II alpha and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C4H3N3O3S |
|---|---|
Poids moléculaire |
173.15 g/mol |
Nom IUPAC |
1,1-dioxo-6H-pyrazolo[4,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C4H3N3O3S/c8-3-2-1-5-6-4(2)11(9,10)7-3/h1H,(H,5,6)(H,7,8) |
Clé InChI |
LBVQNOATOXWBJN-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1C(=O)NS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
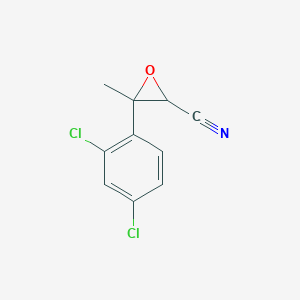
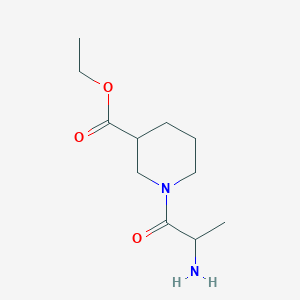
![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)

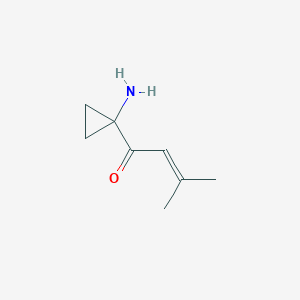
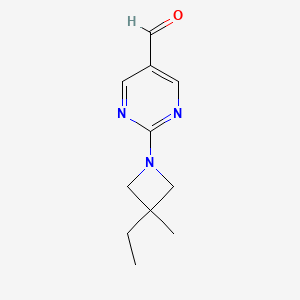

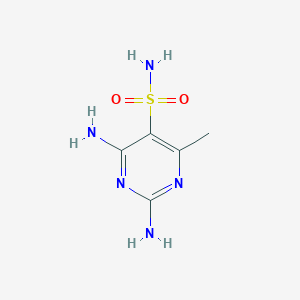
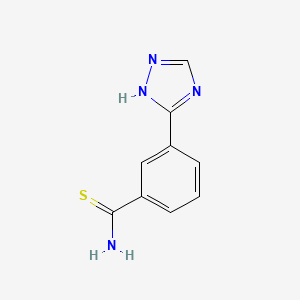
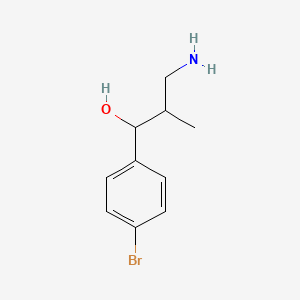
![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)

